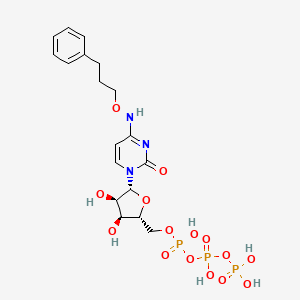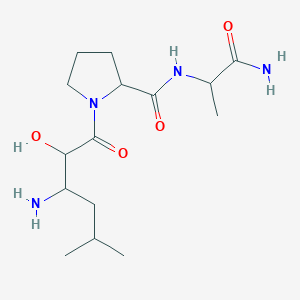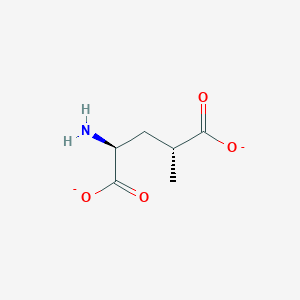
N4-phenylpropoxycytidine-5'-triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MRS 4062 triethylammonium salt involves the modification of cytidine nucleotides. The key steps include the introduction of a phenylpropoxy group at the N4 position of cytidine and the formation of a triphosphate ester at the 5’ position. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at the desired positions. The final product is obtained as a tetra (triethylammonium) salt to enhance its solubility and stability .
Industrial Production Methods
Industrial production of MRS 4062 triethylammonium salt follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
MRS 4062 triethylammonium salt primarily undergoes substitution reactions due to the presence of reactive phosphate groups. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the cleavage of the triphosphate ester .
Common Reagents and Conditions
Common reagents used in the reactions involving MRS 4062 triethylammonium salt include nucleophiles such as amines and alcohols, which can substitute the phosphate groups. The reactions are typically carried out in aqueous solutions at controlled pH to ensure selective reactions .
Major Products
The major products formed from the reactions of MRS 4062 triethylammonium salt include various substituted cytidine derivatives and phosphate esters. These products are often analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to confirm their structures .
Aplicaciones Científicas De Investigación
MRS 4062 triethylammonium salt is widely used in scientific research to study the P2Y4 receptor. This receptor is involved in various physiological processes, including the regulation of ion channels, cell proliferation, and inflammation. By acting as a selective agonist, MRS 4062 triethylammonium salt helps researchers understand the role of the P2Y4 receptor in these processes .
In addition to its use in receptor studies, MRS 4062 triethylammonium salt is also used in drug discovery and development. It serves as a tool compound to screen for potential therapeutic agents that target the P2Y4 receptor. Furthermore, it is used in studies related to cardiovascular diseases, neurological disorders, and cancer .
Mecanismo De Acción
MRS 4062 triethylammonium salt exerts its effects by selectively binding to the P2Y4 receptor, a G protein-coupled receptor (GPCR). Upon binding, it activates the receptor, leading to the activation of downstream signaling pathways. These pathways include the activation of phospholipase C, which results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of calcium ions from intracellular stores and the activation of protein kinase C (PKC), respectively .
Comparación Con Compuestos Similares
MRS 4062 triethylammonium salt is unique in its high selectivity for the P2Y4 receptor compared to other purinergic receptor agonists. Similar compounds include:
MRS 2179: A selective antagonist for the P2Y1 receptor.
MRS 2365: A selective agonist for the P2Y1 receptor.
MRS 2500: A selective antagonist for the P2Y1 receptor.
These compounds differ in their receptor selectivity and the physiological processes they regulate. MRS 4062 triethylammonium salt’s selectivity for the P2Y4 receptor makes it a valuable tool for studying this specific receptor and its associated signaling pathways .
Propiedades
Fórmula molecular |
C18H26N3O15P3 |
|---|---|
Peso molecular |
617.3 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(3-phenylpropoxyamino)pyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C18H26N3O15P3/c22-15-13(11-33-38(28,29)36-39(30,31)35-37(25,26)27)34-17(16(15)23)21-9-8-14(19-18(21)24)20-32-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,13,15-17,22-23H,4,7,10-11H2,(H,28,29)(H,30,31)(H,19,20,24)(H2,25,26,27)/t13-,15-,16-,17-/m1/s1 |
Clave InChI |
FAYLMQPZASAIOS-MWQQHZPXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CCCONC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)CCCONC2=NC(=O)N(C=C2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[(3-hydroxy-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B10771018.png)
![[3H]lysergic acid diethylamide](/img/structure/B10771021.png)



![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate](/img/structure/B10771046.png)
![14-(4-methoxyphenyl)-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10771067.png)
![N-[3-(2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl)-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10771069.png)
![Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt](/img/structure/B10771072.png)

![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide](/img/structure/B10771081.png)

![[1,3-Bis(2,4-dichlorophenyl)-2-phosphonopropan-2-yl]phosphonic acid](/img/structure/B10771088.png)